Methyl(triphenyl)arsanium chloride
Description
Methyl(triphenyl)arsanium chloride is an organoarsenic compound with the molecular formula C₁₉H₁₈AsCl. It consists of a central arsenic atom bonded to a methyl group, three phenyl rings, and a chloride counterion. This quaternary arsanium salt is structurally analogous to ammonium salts but substitutes nitrogen with arsenic, imparting distinct chemical and toxicological properties.
Organoarsenic compounds are historically noted for their toxicity, necessitating stringent handling protocols .
Properties
CAS No. |
6596-93-6 |
|---|---|
Molecular Formula |
C19H18AsCl |
Molecular Weight |
356.7 g/mol |
IUPAC Name |
methyl(triphenyl)arsanium;chloride |
InChI |
InChI=1S/C19H18As.ClH/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1 |
InChI Key |
MJPVGGOIMUJJEB-UHFFFAOYSA-M |
Canonical SMILES |
C[As+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
Reactivity and Stability
- This compound likely exhibits higher reactivity in nucleophilic substitution reactions compared to bromide analogs due to the chloride ion’s smaller size and higher leaving-group ability.
- Arsenic’s electronegativity (2.18) is lower than phosphorus (2.19) but higher than nitrogen (3.04), influencing its stability in redox reactions .
Toxicity and Environmental Impact
- Arsenic compounds are significantly more toxic than phosphorus or ammonium analogs. This compound may release methyl chloride () under decomposition, contributing to environmental toxicity .
- The EPA classifies arsenic compounds as hazardous, requiring controlled disposal to mitigate groundwater contamination .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for methyl(triphenyl)arsanium chloride, and how can reaction efficiency be improved?
- Methodological Answer : Microwave-assisted, solvent-free one-pot reactions are effective for synthesizing triphenyl-containing organoarsenic compounds. A green chemistry approach using benzil, ammonium acetate, and acid chloride under microwave irradiation enhances reaction efficiency and reduces byproducts . For purification, recrystallization in polar aprotic solvents (e.g., acetonitrile) is recommended to isolate high-purity crystals . Characterization via H NMR and elemental analysis ensures structural fidelity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm the methyl group and aromatic proton environments .
- Infrared (IR) Spectroscopy : Identifies Ar–As stretching vibrations (~500–600 cm) and methyl group signatures .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically observed above 250°C .
- Elemental Analysis : Validates empirical formulas (e.g., C, H, As, Cl content) .
Q. How can researchers mitigate hazards during handling and storage?
- Methodological Answer : Use inert-atmosphere gloveboxes to prevent hydrolysis or oxidation. Store in airtight containers at –20°C to limit degradation. Safety protocols should align with those for triphenyltin chloride (e.g., PPE, fume hoods) due to structural similarities in organometallic toxicity .
Advanced Research Questions
Q. What are the challenges in analyzing contradictory data on the stability of this compound in aqueous systems?
- Methodological Answer : Discrepancies may arise from pH-dependent hydrolysis or ligand exchange. To resolve contradictions:
- Conduct kinetic studies under controlled pH (e.g., 4–10) using UV–vis spectroscopy to monitor degradation rates .
- Compare stability with analogs like (3-fluorophenyl)methylphosphonium chloride, noting electronic effects of arsenic vs. phosphorus .
- Validate results via LC-MS to identify hydrolysis products (e.g., triphenylarsine oxide) .
Q. How does this compound interact with biological macromolecules, such as DNA or proteins?
- Methodological Answer : Employ fluorescence quenching assays and molecular docking simulations. For example:
- DNA Binding : Use UV–vis titration and viscometry to study interactions with fish sperm DNA (FS-DNA). A decrease in fluorescence intensity (e.g., ethidium bromide displacement) indicates intercalation or groove binding .
- Protein Interactions : Circular dichroism (CD) spectroscopy can reveal conformational changes in proteins upon ligand binding .
Q. What advanced applications exist for this compound in materials science or catalysis?
- Methodological Answer : Explore its use as:
- Catalytic Precursor : In palladium-catalyzed cross-coupling reactions, analogous to tetrakis(triphenylphosphine)palladium(0) .
- Ionic Liquid Component : Investigate its role in stabilizing nanoparticles or as a phase-transfer catalyst due to its cationic structure .
Q. How can environmental persistence or adsorption behavior of this compound be modeled?
- Methodological Answer : Apply Freundlich isotherm and pseudo-second-order kinetic models, as demonstrated for triphenyltin chloride adsorption on coal fly ash-supported ZnO (CFAZ). Key parameters include:
- Temperature : Optimize at 333 K for maximal adsorption .
- pH : Study adsorption efficiency at pH 8–10, where cationic species dominate .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility values across studies?
- Methodological Answer : Variations may stem from crystallinity or solvent polarity. Standardize solubility tests using:
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